molecular formula C12H8BrNO2 B1378499 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile CAS No. 1597781-25-3

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile

Cat. No.: B1378499
CAS No.: 1597781-25-3
M. Wt: 278.1 g/mol
InChI Key: PASNHKYUZKBIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is an organic compound with the molecular formula C12H8BrNO2 and a molecular weight of 278.1 g/mol . This compound is characterized by the presence of a bromine atom, a furan ring, and a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is unique due to the combination of its bromine atom, furan ring, and nitrile group, which provides a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name

4-bromo-2-(furan-3-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-2-1-10(6-14)12(5-11)16-8-9-3-4-15-7-9/h1-5,7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASNHKYUZKBIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC2=COC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275086
Record name 4-Bromo-2-(3-furanylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597781-25-3
Record name 4-Bromo-2-(3-furanylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597781-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(3-furanylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.